Heptacosane, 1-bromo-

Beschreibung

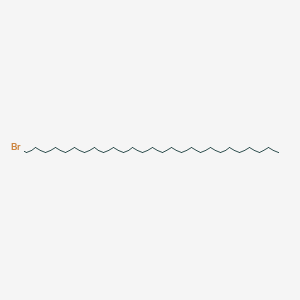

1-Bromoheptacosane is a brominated alkane with the molecular formula C₂₇H₅₅Br and an estimated molecular weight of 459.65 g/mol. Structurally, it consists of a 27-carbon straight-chain alkane (heptacosane) substituted with a bromine atom at the terminal (C-1) position.

Heptacosane itself is a well-characterized hydrocarbon found in natural sources such as plant oils and insect pheromones . However, its synthesis and applications remain underexplored compared to shorter-chain bromoalkanes.

Eigenschaften

IUPAC Name |

1-bromoheptacosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H55Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28/h2-27H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLFQHQMCURNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H55Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315912 | |

| Record name | 1-Bromoheptacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-46-7 | |

| Record name | 1-Bromoheptacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62108-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromoheptacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Heptacosane, 1-bromo- can be synthesized through the bromination of heptacosane. The reaction typically involves the use of bromine (Br2) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the heptacosane molecule. The reaction can be represented as follows:

[ \text{C}{27}\text{H}{56} + \text{Br}2 \rightarrow \text{C}{27}\text{H}_{55}\text{Br} + \text{HBr} ]

Industrial Production Methods

Industrial production of heptacosane, 1-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and heptacosane, with careful control of reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The C-Br bond in 1-bromoheptacosane undergoes SN2 reactions , though steric hindrance from the long chain may slow kinetics:

Reaction with Hydroxide Ion

-

Produces 1-heptacosanol. SN2 mechanism is feasible due to primary alkyl structure, but reaction rates are lower compared to shorter-chain bromoalkanes .

Reaction with Ammonia

Elimination Reactions

Under strong base conditions (e.g., KOH/ethanol), 1-bromoheptacosane undergoes E2 elimination to form 1-heptacosene:

-

Zaitsev’s rule predicts preferential formation of the more substituted alkene, but the terminal position limits regioselectivity .

Radical Chain Reactions

1-Bromoheptacosane may participate in radical-mediated processes, such as:

-

Dehydrohalogenation : Abstraction of β-hydrogen by Br- , forming a radical intermediate that eliminates HBr to yield alkenes .

-

Cross-coupling reactions : With organometallic reagents (e.g., Grignard reagents) under nickel or palladium catalysis.

Analytical Characterization

While direct data for 1-bromoheptacosane is limited, analogous bromoalkanes (e.g., 1-bromooctadecane) exhibit the following properties :

Biological and Environmental Relevance

Long-chain alkyl bromides like 1-bromoheptacosane are rare in nature but have been detected in microbial metabolites . Their environmental persistence and toxicity align with trends observed for shorter bromoalkanes, which exhibit bioaccumulation potential and cytotoxicity .

Wissenschaftliche Forschungsanwendungen

Heptacosane, 1-bromo- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biological systems and interactions with biomolecules.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of heptacosane, 1-bromo- involves its interaction with molecular targets and pathways. For example, in the context of overcoming multidrug resistance in cancer cells, heptacosane acts as a substrate and potent inhibitor of P-glycoprotein (P-gp), a protein involved in drug efflux. By inhibiting P-gp, heptacosane enhances the retention and cytotoxic effects of chemotherapeutic agents inside the cells .

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Chain Length : 1-Bromoheptadecane has a shorter carbon chain (17 vs. 27 carbons), resulting in a lower molecular weight (319.36 g/mol ) and reduced hydrophobicity compared to 1-bromoheptacosane .

- Physical Properties : Shorter chains generally exhibit lower melting/boiling points. For example, 1-bromoheptadecane’s boiling point is expected to be significantly lower than that of 1-bromoheptacosane due to weaker van der Waals interactions.

- Reactivity : In SN2 reactions, 1-bromoheptadecane’s shorter chain reduces steric hindrance, enhancing nucleophilic displacement rates compared to longer-chain bromoalkanes .

Heptacosane (C₂₇H₅₆)

Key Differences :

- Functionalization : Heptacosane lacks a bromine atom, making it chemically inert compared to its brominated counterpart.

- Applications : Heptacosane is implicated in insect communication (e.g., as a pheromone component in Trogoderma variabile) and as a biomarker in environmental studies . Bromination could modify its bioactivity or environmental persistence.

Branched Bromoalkanes (e.g., 13-Methylheptacosane Derivatives)

Branched alkanes like 13-methylheptacosane (C₂₈H₅₈) exhibit distinct physicochemical behaviors compared to straight-chain analogues. For instance:

- Melting Points : Branching lowers melting points due to disrupted crystalline packing. A brominated branched derivative (e.g., 1-bromo-13-methylheptacosane) would likely have a lower melting point than 1-bromoheptacosane .

- Biological Activity : In Colias butterflies, 13-methylheptacosane is regulated by X-chromosome loci and influences pheromone signaling . Bromination could disrupt such biological interactions.

Physicochemical Properties and Data

The table below summarizes available data for 1-bromoheptacosane and related compounds:

Research Findings on Reactivity and Environmental Impact

Reactivity in SN2 Reactions

Bromoalkanes participate in nucleophilic substitution (SN2) reactions, but chain length and steric effects dictate rates:

- 1-Bromoheptacosane : The long carbon chain creates significant steric hindrance, likely reducing SN2 reactivity compared to 1-bromoheptadecane .

- Environmental Degradation : Brominated alkanes are persistent pollutants. Heptacosane derivatives (e.g., tetradecane) are linked to dermal irritation in contaminated environments .

Ecological and Health Implications

Q & A

What are the established synthetic routes for 1-bromoheptacosane, and how can purity be optimized during synthesis?

Category : Basic Research

Methodological Answer :

1-Bromoheptacosane is typically synthesized via bromination of heptacosane using brominating agents like under radical initiation or photochemical conditions. Key steps include:

- Substrate preparation : Purify heptacosane via recrystallization or column chromatography to remove impurities that may hinder bromination .

- Reaction optimization : Control reaction temperature (e.g., 60–80°C) and stoichiometric ratios to minimize di-brominated byproducts. Monitor progress using thin-layer chromatography (TLC) .

- Purification : Post-reaction, use silica gel chromatography with non-polar eluents (e.g., hexane) to isolate 1-bromoheptacosane. Confirm purity via (singlet for terminal -CHBr at δ 3.4–3.6 ppm) and GC-MS .

How does the position of the bromine atom in 1-bromoheptacosane influence its reactivity in nucleophilic substitution reactions?

Category : Advanced Research

Methodological Answer :

The terminal bromine in 1-bromoheptacosane enhances its susceptibility to reactions due to reduced steric hindrance compared to internal bromoalkanes. To study this:

- Computational modeling : Use density functional theory (DFT) in software like Gaussian or WebMO to calculate transition-state energies and compare reactivity with internal brominated analogs .

- Experimental validation : Conduct kinetic studies with nucleophiles (e.g., NaI in acetone) under controlled conditions. Monitor reaction rates via or conductometric titration .

- Data interpretation : Correlate computational activation barriers with experimental rate constants to quantify steric/electronic effects .

What spectroscopic and chromatographic techniques are recommended for characterizing 1-bromoheptacosane?

Category : Basic Research

Methodological Answer :

- : Identify the terminal -CHBr group (δ 3.4–3.6 ppm) and methylene/methyl protons (δ 0.8–1.5 ppm). Use deuterated chloroform (CDCl) as a solvent .

- GC-MS : Confirm molecular ion peaks at m/z 434 (CHBr) and fragmentation patterns indicative of Br loss .

- FT-IR : Detect C-Br stretching vibrations at 500–650 cm .

What computational models can predict the thermodynamic stability of 1-bromoheptacosane derivatives?

Category : Advanced Research

Methodological Answer :

- Molecular dynamics (MD) simulations : Assess conformational stability in solvents like hexane or toluene using GROMACS. Analyze energy minima for preferred alkyl chain configurations .

- Thermodynamic calculations : Use Gaussian to compute Gibbs free energy of formation () for derivatives (e.g., dehydrohalogenation products). Compare with experimental DSC data .

- Comparative studies : Benchmark results against analogs like 1-bromohexacosane to identify chain-length-dependent trends .

How can researchers resolve contradictions in reported combustion inhibition efficiencies of 1-bromoheptacosane?

Category : Data Contradiction Analysis

Methodological Answer :

Discrepancies in flame suppression studies may arise from:

- Experimental variables : Differences in fuel-air ratios, pressure, or bromine release kinetics. Standardize conditions per ASTM E681 .

- Analytical methods : Use laser-induced fluorescence (LIF) to quantify bromine radicals in-situ, avoiding indirect measurements .

- Statistical meta-analysis : Apply ANOVA to compare datasets from studies like Yongfeng et al. (2007) and Balanyuk et al. (2017). Account for outliers via Grubbs’ test .

What are the challenges in studying environmental degradation pathways of 1-bromoheptacosane?

Category : Advanced Research

Methodological Answer :

- Degradation mechanisms : Investigate photolytic vs. microbial pathways using LC-MS/MS to detect intermediates (e.g., heptacosanol). Use -labeled analogs for tracer studies .

- Toxicity profiling : Conduct Daphnia magna bioassays to assess acute toxicity (LC) of degradation products. Compare with EPA guidelines .

- Data gaps : Prioritize research on soil adsorption coefficients () and half-life in aquatic systems, as existing data are limited .

What safety protocols are critical for handling 1-bromoheptacosane in laboratory settings?

Category : Basic Research

Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Storage : Store in amber glass bottles under nitrogen at 4°C to prevent light-induced decomposition .

- Spill management : Neutralize brominated spills with sodium bicarbonate and dispose via hazardous waste channels per OSHA 1910.120 .

How can researchers design experiments to explore the biological interactions of 1-bromoheptacosane?

Category : Advanced Research

Methodological Answer :

- In vitro assays : Use fluorescence polarization to study binding affinity with lipid bilayers or serum proteins .

- Cell-based studies : Treat human hepatocyte (HepG2) cultures with 1-bromoheptacosane and measure cytotoxicity via MTT assay. Include controls with heptacosane to isolate bromine effects .

- Ethical compliance : Follow FINER criteria (Feasible, Novel, Ethical) and obtain IRB approval for studies involving human cell lines .

What strategies improve the reproducibility of 1-bromoheptacosane synthesis across laboratories?

Category : Basic Research

Methodological Answer :

- Standardized protocols : Publish detailed procedures in repositories like Protocols.io , including reaction monitoring (e.g., TLC R values) .

- Inter-lab validation : Collaborate with multiple labs to test synthesis protocols under identical conditions. Use statistical tools like coefficient of variation (CV) to assess reproducibility .

How does 1-bromoheptacosane compare to shorter-chain bromoalkanes in surfactant applications?

Category : Advanced Research

Methodological Answer :

- Surface tension measurements : Use a tensiometer to compare critical micelle concentrations (CMC) with C-bromoalkanes. Longer chains (C) may exhibit lower CMC due to hydrophobic effects .

- Molecular dynamics : Simulate self-assembly behavior in aqueous solutions using Martini force fields in GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.